molecular formula C7H9NO B092889 2-Propionylpyrrole CAS No. 1073-26-3

2-Propionylpyrrole

Cat. No. B092889
CAS RN: 1073-26-3
M. Wt: 123.15 g/mol
InChI Key: AEJPPSRYXGEVDT-UHFFFAOYSA-N
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Description

2-Propionylpyrrole is a pyrrole derivative, a five-membered heterocyclic compound with a nitrogen atom. While the provided papers do not directly discuss 2-Propionylpyrrole, they do provide insights into the chemistry of pyrrole derivatives, which can be extrapolated to understand the properties and reactivity of 2-Propionylpyrrole.

Synthesis Analysis

The synthesis of pyrrole derivatives is a well-studied area. For instance, the synthesis of 2-amidopyrroles and 2,5-diamidopyrroles involves the formation of anion complexes and demonstrates selectivity for oxo-anions . Similarly, 2,2'-bipyrroles are synthesized using a Pd(0)-catalyzed homocoupling of 2-iodopyrroles, which is performed at room temperature and can tolerate various functional groups . These methods could potentially be adapted for the synthesis of 2-Propionylpyrrole by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is characterized by the presence of a nitrogen atom in the ring, which can participate in hydrogen bonding and other non-covalent interactions. For example, the crystal structures of 2-amidopyrroles reveal hydrogen bonding leading to dimer and network formation . The strong intramolecular hydrogen bond N—H...O observed in certain pyrrole derivatives also indicates the potential for 2-Propionylpyrrole to form similar intramolecular interactions .

Chemical Reactions Analysis

Pyrrole derivatives undergo various chemical reactions, often facilitated by the reactivity of the nitrogen atom and the positions adjacent to it. The formation of meso-substituted octaphyrins from reactions involving 2,2'-bipyrrole suggests that 2-Propionylpyrrole could also participate in macrocyclic and complex molecule formation . Additionally, the synthesis of 2,3-dioxo-5-arylpyrrolidine derivatives from 2,3-dioxo-5-(substituted)arylpyrroles indicates the versatility of pyrrole derivatives in forming new heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can vary widely depending on the substituents attached to the pyrrole ring. For instance, the presence of a formyl group in 2-formylpyrroles contributes to their biological activity and their use as building blocks in the synthesis of biologically active compounds . Theoretical studies, such as those performed on 2-phenylpyrrole, provide insights into the electronic structure and absorption spectra, which could be relevant for understanding the properties of 2-Propionylpyrrole .

Scientific Research Applications

  • Surface Derivatization and Polypyrrole Adhesion : Research by Simon, Ricco, and Wrighton (1982) demonstrated the use of N-(3-(trimethoxysilyl-propyl)pyrrole as a derivatizing agent to covalently anchor polypyrrole films to electrodes. This process improves the durability of electrodes and protects semiconductors from photoanodic decomposition (Simon, Ricco, & Wrighton, 1982).

  • Bioactivity of 2-Formylpyrrole : Wood, Furkert, and Brimble (2019) discussed the presence of 2-formylpyrroles in nature, noting their formation through Maillard reactions and their bioactivities, which include hepatoprotective and immunostimulatory effects. This highlights potential pharmaceutical and therapeutic applications of pyrrole derivatives (Wood, Furkert, & Brimble, 2019).

  • Metal Ion Transport and Polypyrrole : Akieh, Ralph, Bobacka, and Ivaska (2010) explored the use of polypyrrole in creating cation exchange membranes for metal ion transport. This has implications for applications like water purification and metal recovery (Akieh, Ralph, Bobacka, & Ivaska, 2010).

  • Palladium-Catalyzed Cross-Coupling : Rieth, Mankad, Calimano, and Sadighi (2004) reported a method for converting pyrrole anions to 2-arylpyrroles using a palladium catalyst. This process has relevance in the synthesis of complex organic molecules, crucial in pharmaceutical and chemical industries (Rieth, Mankad, Calimano, & Sadighi, 2004).

  • Photovoltaic Applications : Jia, Xiao, He, Yao, Liu, Wang, & Li (2012) studied polypyrrole/TiO2 nanotube arrays for their photoelectrochemical properties under visible light. This research is pertinent to the development of solar cells and photoswitches (Jia et al., 2012).

  • Copper-Catalyzed Annulation : Reeves, Fandrick, Tan, Song, Lee, Yee, & Senanayake (2010) described the copper-catalyzed annulation of 2-formylpyrroles, which contributes to the synthesis of complex heterocyclic compounds, a significant area in drug discovery (Reeves et al., 2010).

  • Polypyrrole Aging Study : Tabačiarová, Mičušík, Fedorko, & Omastová (2015) investigated the aging of polypyrrole, providing insights critical for its long-term use in electronic devices and sensors (Tabačiarová et al., 2015).

Safety And Hazards

2-Propionylpyrrole is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It should be stored in a dry, cool, and well-ventilated place .

Future Directions

While specific future directions for 2-Propionylpyrrole were not found in the search results, research into pyrrole and its derivatives is ongoing due to their diverse biological activities and potential therapeutic applications .

properties

IUPAC Name

1-(1H-pyrrol-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-2-7(9)6-4-3-5-8-6/h3-5,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJPPSRYXGEVDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30147997
Record name 2-Propionylpyrrole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline solid; Rubbur, leathery, quinoline-type aroma
Record name 2-Propionylpyrrole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1318/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water; Insoluble in fats, Soluble (in ethanol)
Record name 2-Propionylpyrrole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1318/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Propionylpyrrole

CAS RN

1073-26-3
Record name 2-Propionylpyrrole
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Record name 2-Propionylpyrrole
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Record name 1-(1H-pyrrol-2-yl)propan-1-one
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Record name 2-PROPIONYLPYRROLE
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Record name 2-Propionylpyrrole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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